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Compound of Interest

Compound Name: Einecs 304-904-9

Cat. No.: B15189360

Introduction

A thorough understanding of a molecule's three-dimensional structure and conformational
flexibility is paramount in modern chemical and biological research. For professionals in drug
development, agrochemicals, and materials science, this knowledge is fundamental to
understanding a compound's activity, designing new molecules with improved properties, and
ensuring safety and efficacy. While the initial query focused on the complex surfactant CAS
94291-78-8, detailed structural data for this specific molecule is not readily available in public
databases.

Therefore, this guide will use a well-characterized molecule, the herbicide (R)-2-(2,4-
dichlorophenoxy)propanoic acid (also known as Dichlorprop-P, CAS 15165-67-0), as a case
study.[1][2] The principles and methodologies described herein are universally applicable for
the structural and conformational analysis of small molecules. Dichlorprop-P is an excellent
model as it possesses key structural features, including a chiral center, an aromatic ring, and
rotatable bonds, that are relevant to many biologically active compounds.[3][4]

Molecular Structure of (R)-2-(2,4-
dichlorophenoxy)propanoic acid

The molecular structure of a compound is defined by the spatial arrangement of its constituent
atoms and the chemical bonds that hold them together. This arrangement is the foundation of a
molecule's chemical and physical properties.
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1.1. 2D Chemical Structure and Key Properties

The two-dimensional structure of Dichlorprop-P illustrates the connectivity of its atoms. It
consists of a 2,4-dichlorophenoxy group linked via an ether bond to a propanoic acid moiety.
The second carbon of the propanoic acid is a chiral center, with the (R)-enantiomer being the
biologically active form.[1][2][3]

Property Value

CAS Number 15165-67-0

Molecular Formula CoHsCIl203[2][3]

Molar Mass 235.06 g/mol [2][3]

IUPAC Name (2R)-2-(2,4-dichlorophenoxy)propanoic acid[3]
Chirality (R)-enantiomer[1][3]

o A type of chlorophenoxy herbicide used to
Description
control broadleaf weeds.[4]

Experimental Determination of Molecular Structure
The precise three-dimensional structure of a molecule is determined experimentally using
various spectroscopic and diffraction techniques.

2.1. X-ray Crystallography

X-ray crystallography is a powerful technique that provides the exact coordinates of atoms in a
crystalline solid. This method yields a detailed and static picture of the molecule's structure in
the solid state. The crystal structure of a related compound has been deposited in the
Cambridge Structural Database (CCDC).[3]

Experimental Protocol:

o Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent
system. Through slow evaporation or cooling, single crystals of high quality are grown.
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» Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused
beam of X-rays. The crystal diffracts the X-rays, and the diffraction pattern is recorded by a
detector.

» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The electron density map is then calculated, from which
the atomic positions are determined. This model is then refined to best fit the experimental
data.
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X-ray Crystallography Workflow
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A simplified workflow for determining molecular structure via X-ray crystallography.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides information about the chemical environment and connectivity of
atoms in a solution. While it doesn't provide a single static structure like X-ray crystallography, it
offers valuable insights into the molecule's structure and dynamics in a more biologically
relevant state.

Experimental Protocol:

o Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent
(e.g., CDCls, DMSO-ds).

e 1D NMR (*H and 13C): One-dimensional spectra are acquired to identify the different
chemical environments of hydrogen and carbon atoms.

e 2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are performed to establish
correlations between atoms. For instance, COSY (Correlation Spectroscopy) identifies
coupled protons, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations
between protons and carbons over two or three bonds.

o« NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame
Overhauser Effect Spectroscopy (ROESY) experiments are crucial for conformational
analysis, as they identify atoms that are close in space, regardless of whether they are
connected by bonds.
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NMR Data for Structural Elucidation
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Logical relationships between NMR experiments and the structural information they provide.

Molecular Conformation of Dichlorprop-P

Molecular conformation refers to the different spatial arrangements of atoms that can be
interconverted by rotation about single bonds. These different arrangements, or conformers,
often have different potential energies.

3.1. Conformational Analysis using Computational Modeling

Computational chemistry is a vital tool for exploring the conformational landscape of a
molecule. It allows researchers to identify stable, low-energy conformers and understand the
energy barriers between them.

Methodology:

e Initial Structure Generation: A 3D structure of the molecule is built using molecular modeling
software.
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» Conformational Search: A systematic or stochastic search is performed by rotating the
molecule's single bonds. For Dichlorprop-P, key rotatable bonds include the C-O bond of the
ether linkage and the C-C bond of the propanoic acid side chain.

e Energy Minimization: Each generated conformer is subjected to energy minimization using a
force field (e.g., MMFF94) or a quantum mechanics method (e.g., DFT) to find the nearest

local energy minimum.

e Analysis and Clustering: The resulting low-energy conformers are clustered based on their
structural similarity (e.g., RMSD) and their relative energies are calculated.
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Computational Conformational Search Workflow
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A typical workflow for performing a computational conformational analysis.
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3.2. lllustrative Conformational Data

The following table presents hypothetical data for a set of low-energy conformers of
Dichlorprop-P that would be generated from a computational search. The relative energy
indicates the stability of each conformer compared to the global minimum.

Relative Energy Key Dihedral Angle  Key Dihedral Angle
Conformer ID
(kcal/mol) 1 (°C) 2 (°C)
0.00 (Global
Conf-01 o 178.5 65.2
Minimum)
Conf-02 0.85 -60.1 70.1
Conf-03 1.23 175.4 -55.8
Conf-04 2.50 75.3 170.3

Structure-Activity Relationship (SAR)

The herbicidal activity of Dichlorprop-P is attributed to its function as a synthetic auxin.[3] The
molecule mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled
growth and ultimately the death of the target weed. This biological activity is highly dependent
on the molecule's specific 3D structure and its ability to fit into the auxin receptor binding
pocket. Only the (R)-enantiomer is active, highlighting the critical role of stereochemistry.[4]
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Proposed Mechanism of Action for Dichlorprop-P
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Simplified signaling pathway for the herbicidal action of Dichlorprop-P.

Conclusion
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The determination of molecular structure and conformation is a multi-faceted process that
combines experimental techniques like X-ray crystallography and NMR spectroscopy with
computational modeling. As demonstrated with (R)-2-(2,4-dichlorophenoxy)propanoic acid, a
detailed understanding of the 3D arrangement of atoms is essential for elucidating biological
activity and designing new, effective molecules. The workflows and principles outlined in this
guide provide a foundational framework for researchers, scientists, and drug development
professionals to approach the structural analysis of any small molecule of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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